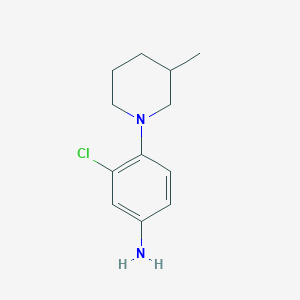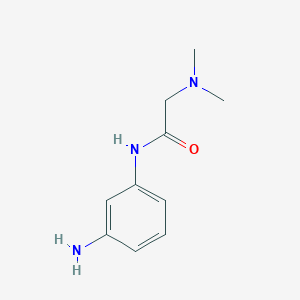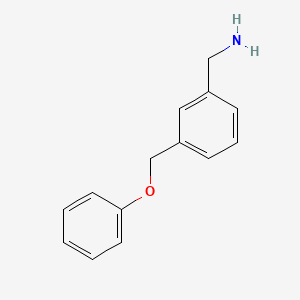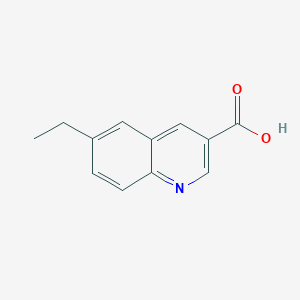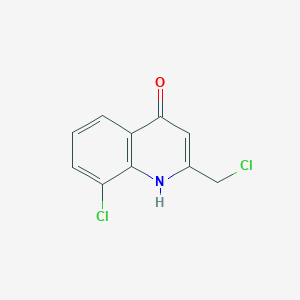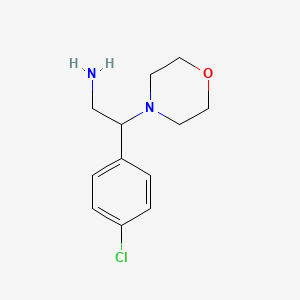
2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine
Vue d'ensemble
Description
- 2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine is a chemical compound with the molecular formula C₁₃H₁₈ClNO.
- It belongs to the class of organic compounds known as morpholines.
- The compound contains a chlorophenyl group and a morpholine ring, which confers its unique structure.
Synthesis Analysis
- The synthesis of 2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine involves the reaction of aniline (a primary aromatic amine) with an aldehyde (likely formaldehyde or acetaldehyde) followed by cyclization with morpholine.
- Detailed synthetic routes and conditions can be found in relevant research papers.
Molecular Structure Analysis
- The compound crystallizes in the orthorhombic crystal system.
- It exhibits C–H⋯N intermolecular interactions and π⋯π interactions.
- The structural and electronic properties can be investigated using density functional theory (DFT) calculations.
Chemical Reactions Analysis
- The precise mechanism of action of 2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine is not fully clear.
- It has been identified as a ligand of the σ₁ receptor, a GIRK channel blocker, an antihistamine, and an anticholinergic.
- These properties may contribute to its antitussive efficacy.
Physical And Chemical Properties Analysis
- The compound is a white or light beige crystalline solid.
- It is odorless and has a molecular extinction in the UV spectrum.
- Solubility data in water and organic solvents are available.
- The compound is stable in aqueous solution at various pH levels.
Applications De Recherche Scientifique
1. 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline
- Application Summary : This compound was synthesized as a potential drug candidate. It’s an interesting model with increased lipophilicity and thus permeability, an important descriptor for quinoline-based drug design .
- Method of Application : The compound was synthesized in a conventional two-step procedure from p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol through a sequence of BF3·OEt2-catalyzed Povarov cycloaddition reaction/oxidative dehydrogenation aromatization processes under microwave irradiation conditions .
- Results : The diarylquinoline molecule obtained is known for its anticancer, antitubercular, antifungal, and antiviral activities .
2. N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
- Application Summary : These derivatives were synthesized to study their pharmacological activities against microbial and cancerous cells .
- Method of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .
- Results : The antimicrobial activity results revealed that some compounds have promising antimicrobial activity. Anticancer screening results indicated that some compounds were found to be the most active ones against breast cancer cell line .
3. 4-(2-Amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol
- Application Summary : This compound was tested for its anti-inflammatory properties .
- Method of Application : The compound was synthesized and then tested using paw edema and acetic acid-induced writhings .
- Results : The compound showed 87.4% inflammation inhibition using paw edema, and 78.5% inhibition of acetic acid-induced writhings .
4. 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline
- Application Summary : This compound was synthesized as a potential drug candidate. It’s an interesting model with increased lipophilicity and thus permeability, an important descriptor for quinoline-based drug design .
- Method of Application : The compound was synthesized in a conventional two-step procedure from p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol through a sequence of BF3·OEt2-catalyzed Povarov cycloaddition reaction/oxidative dehydrogenation aromatization processes under microwave irradiation conditions .
- Results : The diarylquinoline molecule obtained is known for its anticancer, antitubercular, antifungal, and antiviral activities .
Safety And Hazards
- 2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine is harmful if swallowed, causes skin and eye irritation, and may cause drowsiness.
- It is toxic to aquatic life.
- Proper safety precautions should be followed during handling.
Orientations Futures
- Further research could explore its potential applications in medicine, pharmacology, or materials science.
- Investigating its interactions with specific receptors or biological pathways may provide valuable insights.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-2-morpholin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-11-3-1-10(2-4-11)12(9-14)15-5-7-16-8-6-15/h1-4,12H,5-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWUWMGJYGAUJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CN)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586106 | |
| Record name | 2-(4-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine | |
CAS RN |
866782-00-5 | |
| Record name | β-(4-Chlorophenyl)-4-morpholineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866782-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



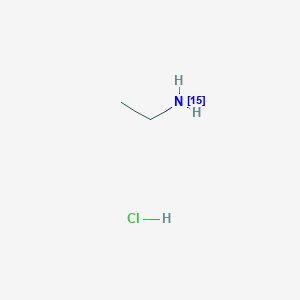
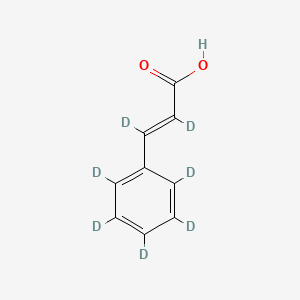
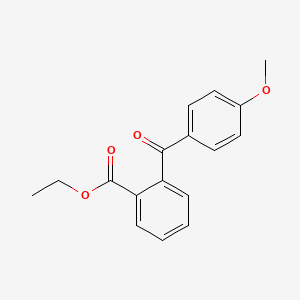
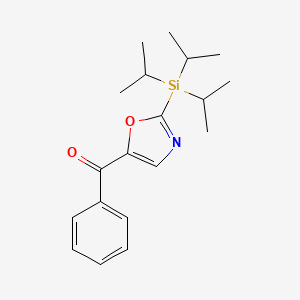
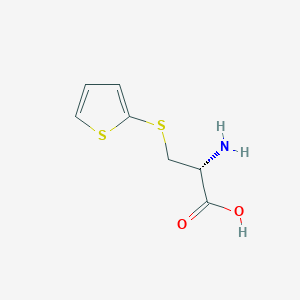
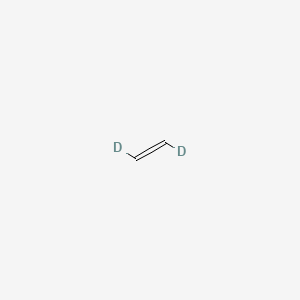
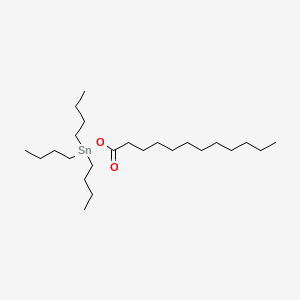
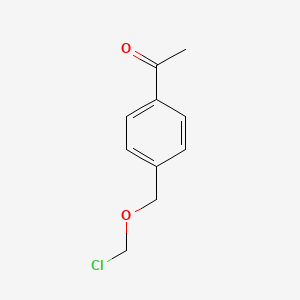
![(7S,8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1611839.png)
